alcaloides de tipo plumerano
Plumeran-type alkaloids are a class of naturally occurring organic compounds derived from the genus Plumeria, commonly known as frangipani flowers. These alkaloids possess diverse structural features and exhibit a wide range of biological activities, including potential anti-inflammatory, antimicrobial, and antimalarial properties. Structurally, plumeran-type alkaloids typically contain a nitrogen-containing heterocyclic ring system and may include functional groups such as hydroxyls or aldehydes, contributing to their unique chemical behaviors.
These compounds are primarily isolated from the bark, leaves, and flowers of Plumeria trees. Due to their complex structures, plumeran-type alkaloids have attracted significant interest in medicinal chemistry for their potential therapeutic applications. However, further research is needed to fully understand their mechanisms of action and optimize their use in drug development.
The isolation and purification of plumeran-type alkaloids often require advanced chromatographic techniques such as HPLC or preparative TLC, followed by structural elucidation through spectroscopic methods including NMR and MS. These processes ensure the accurate identification and characterization of these bioactive compounds for both academic and industrial applications.
| Estructura | Nombre químico | CAS | MF |
|---|---|---|---|
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16-Hydroxytabersonine | 22149-28-6 | C21H24N2O3 |
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Aspidospermidine-3-carboxylic acid, 7,7'-methylenebis[2,3,6,7-tetradehydro-21-hydroxy-, 3,3'-dimethyl ester, (5α,12R,19α)-(5'α,12'R,19'α)- | 113141-69-8 | C43H48N4O6 |
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Methyl (1R,12S,14R,19S)-14-ethyl-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,9-tetraene-10-carboxylate | 26251-92-3 | C21H26N2O2 |
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Ervamycine | 27773-39-3 | C22H26N2O3 |
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Eburenine | 19751-76-9 | C19H24N2 |
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Eburenine; (+)-form, 12-Hydroxy | 857349-22-5 | C19H24N2O |
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Tabersonine; 11-Methoxy, 18-hydroxy | 2170761-43-8 | C22H26N2O4 |
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Tabersonine; 5-Oxo | 1703746-78-4 | C21H22N2O3 |
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Voafrine A; 3α-(2-Oxopropyl) | 1708111-13-0 | C45H50N4O5 |
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Winchinine A | 2192288-04-1 | C20H25N3O2 |
Literatura relevante
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Muniyandi Sankaralingam,So Hyun Jeon,Yong-Min Lee,Mi Sook Seo,Wonwoo Nam Dalton Trans., 2016,45, 376-383
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Andre Prates Pereira,Tao Dong,Eric P. Knoshaug,Nick Nagle,Ryan Spiller,Bonnie Panczak,Christopher J. Chuck,Philip T. Pienkos Sustainable Energy Fuels, 2020,4, 3400-3408
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Hailing Chen,Lu Yin,Meng Liu,Laibing Wang,Michiya Fujiki,Wei Zhang RSC Adv., 2019,9, 4849-4856
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5. An autonomous self-optimizing flow machine for the synthesis of pyridine–oxazoline (PyOX) ligands†Eric Wimmer,Daniel Cortés-Borda,Solène Brochard,Elvina Barré,Charlotte Truchet,François-Xavier Felpin React. Chem. Eng., 2019,4, 1608-1615
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